molecular formula C8H10ClN3 B8645614 6-chloro-N-cyclobutylpyrazin-2-amine

6-chloro-N-cyclobutylpyrazin-2-amine

Cat. No.: B8645614
M. Wt: 183.64 g/mol
InChI Key: KWDXOIHTZPKLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-cyclobutylpyrazin-2-amine is a useful research compound. Its molecular formula is C8H10ClN3 and its molecular weight is 183.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

6-chloro-N-cyclobutylpyrazin-2-amine

InChI

InChI=1S/C8H10ClN3/c9-7-4-10-5-8(12-7)11-6-2-1-3-6/h4-6H,1-3H2,(H,11,12)

InChI Key

KWDXOIHTZPKLRV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=CN=CC(=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,6-dichloropyrazine (4.47 g), cyclobutanamine (3.8 mL) and potassium carbonate (6.20 g) in DMA (30 mL) was stirred at 80° C. for 14 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (solvent gradient: 5-15% ethyl acetate/hexane) to give the title compound (4.42 g, 80%).
Quantity
4.47 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

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